molecular formula C7H8N4O B2911093 1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 51222-27-6

1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2911093
CAS No.: 51222-27-6
M. Wt: 164.168
InChI Key: IBXZYDHNBAILPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one is a high-value chemical scaffold belonging to the privileged class of pyrazolopyrimidines. This fused heterocyclic system is recognized in medicinal chemistry as a bioisostere of the purine nucleus, allowing it to effectively mimic adenine and interact with the binding sites of various enzymatic targets, particularly kinases . Its core structure serves as a fundamental building block in pharmaceutical research for developing novel therapeutic agents. The primary research application of this compound is in the field of oncology and kinase inhibition. The pyrazolopyrimidine scaffold is a featured structure in the design of potent inhibitors for Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer cells . Researchers utilize this core to synthesize advanced derivatives that demonstrate significant anti-proliferative activity against various human cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The molecule's structure can be further functionalized, for instance, by introducing substituents at specific positions to optimize binding interactions within the ATP-binding pocket of target kinases, thereby enhancing inhibitory potency and selectivity . Beyond its significant role in anticancer drug discovery, this chemical scaffold has historical importance in the development of treatments for other conditions. Related pyrazolo[4,3-d]pyrimidin-7-one compounds are famously known as the core structure in Sildenafil, a phosphodiesterase-5 (PDE5) inhibitor , and have been investigated in patents for the treatment of angina and impotence . This versatility underscores its considerable value in basic pharmacological research and early-stage drug discovery programs. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1,3-dimethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-4-5-6(11(2)10-4)7(12)9-3-8-5/h3H,1-2H3,(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXZYDHNBAILPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1N=CNC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a hydrazine derivative with a β-dicarbonyl compound, followed by cyclization and subsequent methylation steps . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the pyrazolo[4,3-d]pyrimidine scaffold .

Scientific Research Applications

1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Data Table: Key Structural and Pharmacological Comparisons

Compound Name Substituents (Position) Primary Target IC₅₀/Activity Reference
1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one 1-Me, 3-Me Undetermined N/A N/A
Sildenafil 1-Me, 3-Pr, 5-(sulfonated phenyl) PDE5 < 1 nM
5-(4-Diethylamino-benzyl)-1-Me-3-Pr derivative 1-Me, 3-Pr, 5-(diethylamino-benzyl) PDE1 38 nM
NPD-0019 (3-Isopropyl-5-benzyl) 3-iPr, 5-benzyl Antimalarial 68% synthesis yield
Bicyclic CB1 inverse agonist (e.g., 2h) PP group at position 5 Cannabinoid-1 receptor Oral activity in rodents
IXc (Ethoxy-phenyl derivative) 5-ethoxy-phenyl Vasodilation Superior to verapamil

Biological Activity

1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C8_{8}H10_{10}N4_{4}O
  • Molecular Weight : 178.19 g/mol

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound has been shown to inhibit CDK2/cyclin A2 complexes, which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and increased apoptosis in cancer cells .
  • Anticancer Activity : Studies have demonstrated that derivatives of pyrazolo[4,3-d]pyrimidine, including this compound, exhibit potent anticancer effects against various tumor cell lines. For instance, it has shown significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells with IC50_{50} values ranging from 45 to 97 nM .

Biological Activity Data

The following table summarizes the biological activities and IC50_{50} values of this compound against different cancer cell lines:

Cell Line IC50_{50} (nM) Activity
MCF-745 - 97Antiproliferative
HCT-1166 - 99Antiproliferative
HepG248 - 90Moderate activity

Case Studies

Case Study 1: Anticancer Effects
In a study focusing on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, one compound demonstrated an increase in apoptosis by 18.98-fold in the MDA-MB-468 breast cancer cell line compared to control groups. The increase in caspase-3 levels indicated enhanced apoptotic activity due to the compound's action on key regulatory pathways .

Case Study 2: Selectivity in Cancer Therapy
A series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their selectivity against various cancer types. The most potent derivatives showed significantly lower IC50_{50} values compared to standard treatments like sorafenib, indicating a potential for developing targeted therapies with reduced side effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.